Cas no 2229588-24-1 (2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine)

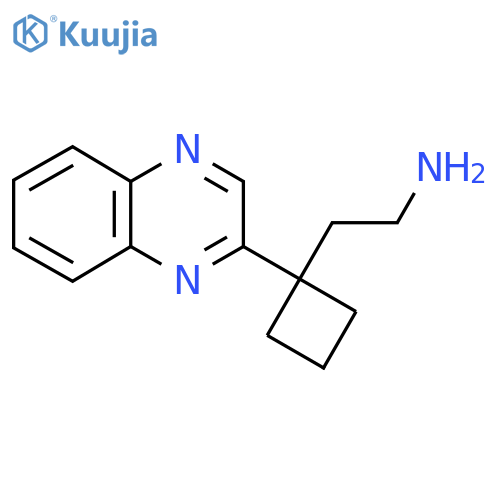

2229588-24-1 structure

商品名:2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine

2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine

- 2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine

- 2229588-24-1

- EN300-1822956

-

- インチ: 1S/C14H17N3/c15-9-8-14(6-3-7-14)13-10-16-11-4-1-2-5-12(11)17-13/h1-2,4-5,10H,3,6-9,15H2

- InChIKey: KFUKNAUDIBTDIL-UHFFFAOYSA-N

- ほほえんだ: N1C2C=CC=CC=2N=CC=1C1(CCN)CCC1

計算された属性

- せいみつぶんしりょう: 227.142247555g/mol

- どういたいしつりょう: 227.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822956-0.25g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1822956-10g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 10g |

$5774.0 | 2023-09-19 | ||

| Enamine | EN300-1822956-10.0g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 10g |

$6697.0 | 2023-05-27 | ||

| Enamine | EN300-1822956-0.05g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1822956-2.5g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1822956-5g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 5g |

$3894.0 | 2023-09-19 | ||

| Enamine | EN300-1822956-5.0g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 5g |

$4517.0 | 2023-05-27 | ||

| Enamine | EN300-1822956-1.0g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 1g |

$1557.0 | 2023-05-27 | ||

| Enamine | EN300-1822956-0.1g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1822956-0.5g |

2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |

2229588-24-1 | 0.5g |

$1289.0 | 2023-09-19 |

2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2229588-24-1 (2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬